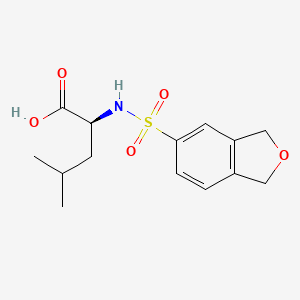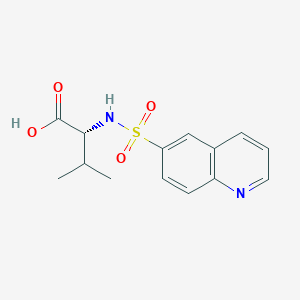![molecular formula C13H13F3N2O4S B6661611 (2R)-2-[[4-cyano-3-(trifluoromethyl)phenyl]sulfonylamino]-3-methylbutanoic acid](/img/structure/B6661611.png)
(2R)-2-[[4-cyano-3-(trifluoromethyl)phenyl]sulfonylamino]-3-methylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-[[4-cyano-3-(trifluoromethyl)phenyl]sulfonylamino]-3-methylbutanoic acid is a complex organic compound characterized by the presence of a trifluoromethyl group, a cyano group, and a sulfonylamino group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[[4-cyano-3-(trifluoromethyl)phenyl]sulfonylamino]-3-methylbutanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Trifluoromethylated Phenyl Ring:
Nitrile Group Introduction: The cyano group is often introduced via nucleophilic substitution reactions using cyanide sources.
Sulfonylation: The sulfonylamino group is added through sulfonylation reactions, typically using sulfonyl chlorides under basic conditions.
Amino Acid Derivative Formation: The final step involves coupling the substituted phenyl ring with a suitable amino acid derivative to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the cyano group, converting it to primary amines under suitable conditions.
Substitution: The aromatic ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, primary amines, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry
In chemistry, (2R)-2-[[4-cyano-3-(trifluoromethyl)phenyl]sulfonylamino]-3-methylbutanoic acid is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis .
Biology and Medicine
In biological and medical research, this compound is investigated for its potential as a pharmaceutical agent. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, making this compound a promising candidate for drug development .
Industry
In the industrial sector, the compound’s stability and reactivity are leveraged in the development of advanced materials, including polymers and coatings. Its unique properties also make it useful in agrochemical formulations .
Mechanism of Action
The mechanism of action of (2R)-2-[[4-cyano-3-(trifluoromethyl)phenyl]sulfonylamino]-3-methylbutanoic acid involves interactions with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity, while the cyano and sulfonylamino groups contribute to the compound’s overall reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl Ketones: These compounds share the trifluoromethyl group and are known for their stability and reactivity.
Sulfonylamino Derivatives: Compounds with sulfonylamino groups exhibit similar reactivity patterns and are used in various chemical applications.
Cyano-Substituted Aromatics: These compounds are known for their electron-withdrawing properties and are used in organic synthesis.
Uniqueness
What sets (2R)-2-[[4-cyano-3-(trifluoromethyl)phenyl]sulfonylamino]-3-methylbutanoic acid apart is the combination of these functional groups in a single molecule, providing a unique set of chemical properties that can be exploited in diverse applications .
Properties
IUPAC Name |
(2R)-2-[[4-cyano-3-(trifluoromethyl)phenyl]sulfonylamino]-3-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N2O4S/c1-7(2)11(12(19)20)18-23(21,22)9-4-3-8(6-17)10(5-9)13(14,15)16/h3-5,7,11,18H,1-2H3,(H,19,20)/t11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMAPUUBCTHVODG-LLVKDONJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NS(=O)(=O)C1=CC(=C(C=C1)C#N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(=O)O)NS(=O)(=O)C1=CC(=C(C=C1)C#N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2S)-3-methyl-2-[[1-(2-methylpropyl)imidazol-4-yl]sulfonylamino]butanoic acid](/img/structure/B6661535.png)
![2-[Methyl-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)sulfonyl]amino]propanoic acid](/img/structure/B6661542.png)
![(2S)-2-[(3-methoxyphenyl)methylsulfonylamino]-3-methylbutanoic acid](/img/structure/B6661547.png)
![(2S)-2-[(2,5-dichloro-4-methoxyphenyl)sulfonylamino]-3-methylbutanoic acid](/img/structure/B6661564.png)
![3-[(2-Bromo-3-methylphenyl)sulfonyl-methylamino]propanoic acid](/img/structure/B6661571.png)

![3-[Methyl-(1-propan-2-ylindazol-5-yl)sulfonylamino]propanoic acid](/img/structure/B6661574.png)
![(2R)-4-methyl-2-[(2-oxo-1,3,4,5-tetrahydro-1-benzazepin-7-yl)sulfonylamino]pentanoic acid](/img/structure/B6661585.png)
![(2R)-4-methyl-2-[(3-methyl-4-nitrophenyl)sulfonylamino]pentanoic acid](/img/structure/B6661591.png)
![(2S)-2-[[3-(dimethylamino)-4-methylphenyl]sulfonylamino]-3-phenylpropanoic acid](/img/structure/B6661602.png)
![(2R)-2-[(3-ethylimidazol-4-yl)sulfonylamino]-3-phenylpropanoic acid](/img/structure/B6661610.png)

![(2R)-2-[(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)sulfonylamino]-3-methylbutanoic acid](/img/structure/B6661627.png)
![(2R)-2-[(5-fluoro-3-methyl-1-benzofuran-2-yl)sulfonylamino]-3-methylbutanoic acid](/img/structure/B6661635.png)
